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Compound of Interest

Compound Name: 2-Cyano-3-hydroxypyridine

Cat. No.: B1345529

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 3-
hydroxypicolinonitrile (3-HPN), a valuable synthetic intermediate for 2,3,4-trisubstituted
pyridines which are frequently found in biologically active molecules.[1][2] Due to the limited
availability of a complete experimental dataset for 3-hydroxypicolinonitrile, this guide
incorporates data from its derivatives and outlines the standard experimental and
computational methodologies for its full structural elucidation.

Physicochemical Properties

3-Hydroxypicolinonitrile, also known as 3-hydroxy-2-cyanopyridine, is a small organic molecule
with the chemical formula CsHaN20.[3] Its structure consists of a pyridine ring substituted with a
hydroxyl group at the 3-position and a nitrile group at the 2-position.

Property Value Source

Molecular Formula CeHaN20 PubChem|[3]
Molecular Weight 120.11 g/mol PubChem|[3]
IUPAC Name 3-hydroxypridine-2-carbonitrile ~ PubChem][3]
CAS Number 932-35-4 PubChem|[3]
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Spectroscopic Data Analysis

Spectroscopic analysis is fundamental to the structural characterization of 3-
hydroxypicolinonitrile. While a complete set of spectra for the parent compound is not readily
available in the public domain, data from its derivatives provide significant insights into its
expected spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR: The proton NMR spectrum of 3-hydroxypicolinonitrile is expected to show distinct
signals for the aromatic protons on the pyridine ring and the hydroxyl proton. The chemical
shifts and coupling constants are influenced by the electronic effects of the nitrile and hydroxyl
substituents. Data from 4-substituted derivatives of 3-hydroxypicolinonitrile can be used to
predict the spectral features of the parent compound.[1]

13C NMR: The carbon NMR spectrum provides information on the number and chemical
environment of the carbon atoms in the molecule. The carbon atoms of the pyridine ring, the
nitrile carbon, and the carbon bearing the hydroxyl group will each have characteristic chemical
shifts.

Table 1: 1H and 3C NMR Data for 4-Substituted 3-Hydroxypicolinonitrile Derivatives (in CDCIs)
[1]
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Derivative 'H NMR (6, ppm) 3C NMR (0, ppm)
8.23 (d, J=5.0 Hz, 1H), 7.38
4-(tert-Butyl)-3- 155.3, 147.2, 144.2, 125.8,
e (d, J = 4.9 Hz, 1H), 1.42 (s,
hydroxypicolinonitrile oH) 121.5,115.4, 35.3, 28.7

8.35 (d, J = 5.0 Hz, 1H), 7.59— 153.0, 143.9, 137.4, 132.8,
7.49 (m, 5H), 7.41(d,J=5.0 130.1, 129.9, 128.6, 128.0,
Hz, 1H) 122.2,115.1

3-Hydroxy-4-

phenylpicolinonitrile

8.33(d, J=4.7Hz, 1H), 7.39  153.1, 143.9, 140.5, 137.5,
(m, 5H), 6.04 (br s, 1H), 2.45 130.7, 129.7, 128.5, 127.9,
(s, 3H) 122.0, 115.2, 21.5

3-Hydroxy-4-(p-

tolyl)picolinonitrile

8.34 (d, J = 4.7 Hz, 1H), 7.49
160.8, 152.9, 143.8, 137.2,
(t, J = 8.0 Hz, 1H), 7.40 (d, J =

3-Hydroxy-4-(3- 133.9, 131.3, 127.7, 122.2,
S 4.7 Hz, 1H), 7.06 (m, 2H), 6.99
methoxyphenyl)picolinonitrile 120.5, 115.6, 115.1, 114.2,
(t, J =2.0 Hz, 1H), 6.06 (br s, _—

1H), 3.87 (s, 3H)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-hydroxypicolinonitrile is expected to show characteristic absorption bands for the
O-H, C=N, and C=N/C=C bonds.

Table 2: Characteristic IR Absorption Bands for 4-Substituted 3-Hydroxypicolinonitrile
Derivatives[1]
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Aromatic C=C/C=N

Derivative O-H Stretch (cm~?) C=N Stretch (cm™?)
Stretch (cm™?)

4-(tert-Butyl)-3-

o ~3400 (broad) 2231 1411
hydroxypicolinonitrile
3-Hydroxy-4-

o ~3400 (broad) 2232 1464
phenylpicolinonitrile
3-Hydroxy-4-(p-

o ~3400 (broad) 2232 1541, 1458
tolyl)picolinonitrile
3-Hydroxy-4-(3-
methoxyphenyl)picolin ~ ~3400 (broad) 2229 1583, 1461

onitrile

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 3-hydroxypicolinonitrile, high-resolution mass spectrometry (HRMS) would
confirm the elemental composition. The fragmentation pattern can provide clues about the
connectivity of the atoms. HRMS data for several derivatives show the deprotonated molecule
[M-H]~ as a prominent ion.[1]

Crystallographic and Computational Analysis
X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-
dimensional structure of a molecule. As of this writing, a crystal structure for 3-
hydroxypicolinonitrile has not been deposited in the Cambridge Structural Database. However,
the general protocol for small molecule crystallography would be applicable.

Computational Modeling

In the absence of experimental crystallographic data, computational methods such as Density
Functional Theory (DFT) can be employed to predict the molecular geometry, bond lengths,
bond angles, and electronic properties of 3-hydroxypicolinonitrile. These theoretical
calculations can provide valuable insights into the molecule's structure and reactivity.
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Experimental Protocols
Synthesis of 3-Hydroxypicolinonitrile Derivatives

A general procedure for the synthesis of 4-substituted 3-hydroxypicolinonitriles involves the N-
O bond cleavage of isoxazolopyridines.[2]

» To a solution of the corresponding isoxazolopyridine (0.100 mmol) in dry methanol (5.00
mL/mmol), potassium carbonate (K2COs, 0.150 mmol) is added.[2]

e The mixture is stirred at 60 °C for 30 minutes.[2]
e The reaction is quenched by the addition of 1 M aqueous HCI.[2]

e The resulting mixture is extracted with ethyl acetate, and the combined organic layers are
dried over magnesium sulfate (MgSQOa) and filtered.[2]

e The solvent is removed under reduced pressure to yield the 4-substituted 3-
hydroxypicolinonitrile.[2]

NMR Sample Preparation
* Weigh 5-25 mg of the sample for tH NMR or 50-100 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube.

o Cap the tube and gently agitate to ensure complete dissolution.

« If necessary, filter the solution to remove any particulate matter.

IR Sample Preparation (KBr Pellet Method)

e Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an
agate mortar and pestle until a fine, uniform powder is obtained.

o Place the mixture in a pellet die and apply pressure using a hydraulic press to form a
transparent or translucent pellet.
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e Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Single-Crystal X-ray Diffraction (General Workflow)

o Crystal Growth: Grow single crystals of 3-hydroxypicolinonitrile of suitable size and quality
(typically >0.1 mm in all dimensions) by methods such as slow evaporation, vapor diffusion,
or cooling of a saturated solution.

e Crystal Mounting: Mount a suitable crystal on a goniometer head.

o Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect
diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

 Structure Solution and Refinement: Process the diffraction data to obtain the unit cell
parameters and integrated intensities. Solve the phase problem to generate an initial
electron density map and build a molecular model. Refine the model against the
experimental data to obtain the final crystal structure.

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of
a small molecule like 3-hydroxypicolinonitrile.
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Workflow for the structural elucidation of 3-hydroxypicolinonitrile.

Biological Context

While specific biological activities of 3-hydroxypicolinonitrile are not extensively documented,
pyridine derivatives are known to undergo metabolism in biological systems. The metabolism of
pyridines can involve oxidation, leading to the formation of various metabolites.[4] Further
research is needed to elucidate the specific metabolic pathways and biological effects of 3-
hydroxypicolinonitrile. The structural information presented in this guide is crucial for such
future investigations, including structure-activity relationship (SAR) studies and the design of
novel bioactive compounds.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1345529?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/2815835/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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